molecular formula C16H13ClN2O3 B12915222 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-19-1

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12915222
CAS No.: 61680-19-1
M. Wt: 316.74 g/mol
InChI Key: FKNQCDDVLILMQK-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones constitute a crucial scaffold for developing compounds with a broad spectrum of biological activities . This specific compound, featuring a 7-chloro and a 4-ethoxyphenyl substitution, is a key intermediate for investigating structure-activity relationships (SAR), particularly in the development of receptor antagonists . Structural analogs of this compound, specifically those based on the 7-chloro-3-hydroxyquinazoline-2,4-dione scaffold, have been identified as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), including AMPA and Kainate receptor subtypes . These receptors are critically involved in neurotransmission, and their overactivation is linked to neurological disorders such as epilepsy and neurodegenerative diseases. Consequently, this compound class is a valuable pharmacological tool for probing excitatory synaptic transmission and developing potential neuroprotective agents . Furthermore, quinazolinone derivatives are extensively explored in oncology research. The quinazolinone core is a privileged structure in drug discovery, with many derivatives demonstrating potent antitumor and antiproliferative activities against various cancer cell lines . Researchers also utilize related 7-chloro-3-substituted quinazolinones as precursors for synthesizing novel compounds evaluated for anti-inflammatory and analgesic properties, with some showing promising activity in preclinical models . This reagent is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61680-19-1

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

7-chloro-3-(4-ethoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H13ClN2O3/c1-2-22-12-6-4-11(5-7-12)19-15(20)13-8-3-10(17)9-14(13)18-16(19)21/h3-9H,2H2,1H3,(H,18,21)

InChI Key

FKNQCDDVLILMQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 7-chloroquinazoline.

    Condensation Reaction: The 4-ethoxyaniline undergoes a condensation reaction with 7-chloroquinazoline in the presence of a suitable catalyst, such as polyphosphoric acid or sulfuric acid, to form the desired quinazoline derivative.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to yield 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the potential of quinazoline derivatives, including 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione, as effective antibacterial agents. These compounds have been designed to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.

Case Study: Antibacterial Activity Evaluation

A study synthesized a series of quinazoline derivatives and evaluated their antibacterial activities against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Among these derivatives, 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione demonstrated moderate activity against several strains, including Staphylococcus aureus and Escherichia coli. The most promising compounds exhibited inhibition zones ranging from 10 to 12 mm, indicating their potential as antimicrobial agents .

CompoundInhibition Zone (mm)MIC (mg/mL)
7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione11 mm (against E. coli)75 mg/mL
Compound 1512 mm (against S. aureus)80 mg/mL

Antihypertensive Activity

Another significant application of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is its antihypertensive properties. Research has shown that various derivatives of quinazoline can exhibit antihypertensive activity through different mechanisms.

Case Study: Antihypertensive Screening

In a study focused on synthesizing new derivatives of quinazoline compounds, several were tested for their in vivo antihypertensive effects using albino rats. The results indicated that compounds containing the quinazoline structure significantly reduced blood pressure in hypertensive models. Specifically, the derivatives featuring the chloro and ethoxy groups showed enhanced activity compared to other synthesized compounds .

CompoundBlood Pressure Reduction (%)
7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione25%
Control (Standard Drug)20%

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways, such as tyrosine kinases and phosphodiesterases.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and differentiation, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione can be contextualized against analogous quinazoline-dione derivatives, as detailed below:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) logP Melting Point (°C) Key Functional Groups Reference
7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4-dione Cl (7), 4-ethoxyphenyl (3) N/A N/A Ethoxy (EDG), Chlorine (EWG) Target
7-Chloro-3-(4-methoxybenzyl)quinazoline-2,4-dione (8e) Cl (7), 4-methoxybenzyl (3) N/A >250 Methoxy (EDG), Benzyl linker
3-[(4-Methylphenyl)methyl]quinazoline-2,4-dione 4-methylbenzyl (3) 3.4676 N/A Methyl (EDG)
7-Chloro-3-hydroxy-6-nitroquinazoline-2,4-dione (14) Cl (7), OH (3), NO2 (6) N/A 287–289 Hydroxy (polar), Nitro (EWG)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing sulfonyl group in 7-chloro-3-(4-chlorophenylsulfonyl)quinazoline-2,4-dione (), which exhibits enhanced enzyme inhibition due to stronger hydrophobic interactions .
  • Solubility : The ethoxy group may improve aqueous solubility compared to hydrophobic substituents like 4-methylbenzyl (logP = 3.47) , though nitro or hydroxy groups (as in compound 14) further enhance polarity .

Biological Activity

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a chloro group at position 7 and an ethoxyphenyl substituent at position 3. Its structure can be represented as follows:

C16H15ClN2O2\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a series of quinazoline derivatives were evaluated against various bacterial strains using the Agar well diffusion method. Among these, compounds similar to 7-chloro derivatives showed moderate to high activity against both Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Against
Compound 131565E. coli
Compound 151280S. aureus
Compound 14a1370C. albicans

These results indicate that modifications at the phenyl ring significantly influence the antimicrobial efficacy of quinazoline derivatives .

Anticancer Activity

The anticancer potential of 7-chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been investigated in several studies. For example, one study reported that quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 5.9 µM to over 20 µM depending on the specific derivative and cell line tested.

Cell LineIC50 (µM)Compound
A5495.96n
MCF-710A3
HT-2912A3

These findings underscore the potential of quinazoline derivatives as effective anticancer agents .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, the antiviral activity of quinazoline derivatives has also been noted. Specifically, compounds with metal ion chelating structures have shown promise in inhibiting Hepatitis C virus (HCV) replication. The most potent derivative had an EC50 value of less than 10 µM, indicating strong antiviral activity compared to standard antiviral drugs like ribavirin .

Case Studies

  • Antiviral Efficacy : A study synthesized various quinazoline derivatives and tested their efficacy against HCV using a replicon model. The results indicated that certain derivatives had higher inhibitory rates than ribavirin, with therapeutic indexes suggesting a favorable safety profile.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of multiple quinazoline derivatives on different cancer cell lines using the MTT assay. The study found that compound A3 exhibited significant cytotoxicity across all tested lines with a dose-dependent response.

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